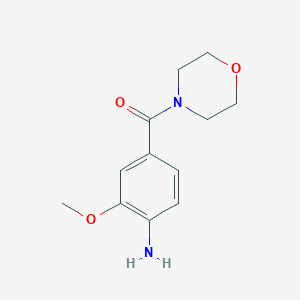
5-Methylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylmorpholine-2-carboxylic acid is a heterocyclic organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . The presence of the methyl group at the 5-position and the carboxylic acid group at the 2-position makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmorpholine-2-carboxylic acid typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization of simple amino diols .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylmorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the methyl and carboxylic acid groups.
N-Methylmorpholine: Similar structure but with a methyl group on the nitrogen atom.
2-Methylmorpholine: Similar structure but with a methyl group at the 2-position instead of the 5-position.
Uniqueness
5-Methylmorpholine-2-carboxylic acid is unique due to the presence of both the methyl group at the 5-position and the carboxylic acid group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
5-methylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFLDCAIOSMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Isobutyl-1,7-diazaspiro[4.4]nonane](/img/structure/B7967543.png)
![1-(Cyclopropylmethyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B7967547.png)
![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B7967551.png)
![1-Ethyl-1,9-diazaspiro[5.5]undecane](/img/structure/B7967552.png)

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]amino]-2-oxoacetic acid](/img/structure/B7967574.png)
![2-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967581.png)
![4-amino-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7967582.png)



![4,4-dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine](/img/structure/B7967609.png)

![5-Bromo-1H-thieno[2,3-c]pyrazole](/img/structure/B7967639.png)
